1,3-Dimethylbarbituric acid, a derivative of 5-Acetyl-1,3-dimethylbarbituric Acid, is a six-membered nitrogen heterocyclic compound which is considered as a high-impact building unit in various organic syntheses leading to the formation of a variety of heterocycles . It possesses an active methylene group (C 5 H 2) flanked by two carbonyl groups, which can be involved in a number of organic reactions .
Various barbiturates are well-known in pharmaceutical and medicinal chemistry as anxiolytic and anticonvulsants agents and could be employed to induce anesthesia in surgery procedures . In addition, they could be used as dyes in the pigment industry . Further, new derivatives of 1,3-dimethylbarbituric acid have been prepared and found to show a broad spectrum of biological applications as sedative, hypnotic, anticancer, and antimicrobial agents . These derivatives were obtained by incorporating new groups at the 5-position, but the pyrimidine ring was retained without modification .
New bioorthogonal cycloaddition of 5-arylidene derivatives of 1,3-dimethylbarbituric acid as 1-oxa-1,3-butadienes and vinyl thioether as a dienophile has been applied to imaging inside living cells . The reaction is high yielding, selective, and fast in aqueous media . The proposed 1-oxa-1,3-butadiene derivative conjugated to a FITC fluorochrome selectively and rapidly labels the cancer cells pretreated with the dienophile-taxol .
New 1,3-Dimethyl-5-methylidenebarbituric Acid derivatives have been synthesized and studied using molecular docking and dynamics simulation . The chemical reactivity of the cyclobutane moiety in 1,3-dimethyl-5-methylidenebarbituric acid dimer was examined at room temperature toward various primary aliphatic amines and hydroxide ion, as well as in acidic medium . New compounds were prepared by ring-opening of the cyclobutane moiety via nucleophile attack on the exocyclic methylene group . Molecular docking revealed a high binding affinity (–9.0 kcal/mol) of one of the obtained compounds .
1,3-Dimethylbarbituric acid may be used in the enantioselective synthesis of isochromene pyrimidinedione derivatives having five stereocenters, via one-pot Michael-Knoevenagel condensation-inverse-electron-demand hetero-Diels-Alder reaction .
1,3-Dimethylbarbituric Acid based enamine derivatives have been synthesized and evaluated . These derivatives have been used to predict ligands binding free energy with protein .
Barbituric acid derivatives, including 1,3-Dimethylbarbituric acid, have been used as building blocks for the elaboration of more complex and useful molecules in the field of pharmaceutical chemistry and material sciences . The construction of chiral scaffolds by the catalytic enantioselective transformation of barbituric acid and derivatives has emerged recently . These developments currently allow several unique addition and annulation reactions towards the construction of high valued chiral heterocycles from barbituric acid derivatives along with innovative enantioselective developments .
Barbituric acid derivatives, including 1,3-Dimethylbarbituric acid, have been used as starting materials for the elaboration of thousands of complex architectures useful in medicinal chemistry . These compounds possess, at least, one stereogenic center or a tetrasubstituted carbon as a source of chemical diversity and structural complexity . Selected examples of bioactive compounds in this series include Phenobarbital, involved in the treatment of certain types of epilepsy .
5-Acetyl-1,3-dimethylbarbituric acid is a derivative of barbituric acid, characterized by the presence of an acetyl group at the 5-position and two methyl groups at the 1 and 3 positions. Its chemical formula is C₈H₁₀N₂O₄, and it is often recognized for its role in medicinal chemistry and organic synthesis. This compound exhibits a unique structure that allows for various chemical transformations, making it a valuable intermediate in synthetic pathways.
The synthesis of 5-acetyl-1,3-dimethylbarbituric acid typically involves the acetylation of 1,3-dimethylbarbituric acid. Common methods include:
5-Acetyl-1,3-dimethylbarbituric acid finds applications in:
Interaction studies involving 5-acetyl-1,3-dimethylbarbituric acid have highlighted its capacity to form stable complexes with metal ions and other organic molecules. These interactions can influence its biological activity and efficacy as a drug candidate. Research has indicated that the compound's structure allows it to interact favorably with various biological targets, although specific interaction profiles require further exploration .
Several compounds share structural similarities with 5-acetyl-1,3-dimethylbarbituric acid. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,3-Dimethylbarbituric Acid | No acetyl group | Basic structure without additional functionalization |
5-Formyl-1,3-dimethylbarbituric Acid | Formyl group instead of acetyl | Different reactivity due to aldehyde presence |
5-Acetylbarbituric Acid | Acetyl group but no methyl groups | Less sterically hindered compared to 5-acetyl-1,3-dimethyl derivative |
5-Acetyl-1,3-dimethylbarbituric acid stands out due to its combined methyl substitutions and acetyl group, which enhance its reactivity and potential biological applications compared to other barbiturate derivatives.
Irritant